molecular formula C26H25FN2O2 B2630990 3-{[(4-ethylphenyl)amino]methyl}-1-(4-fluorobenzyl)-7-methoxyquinolin-2(1H)-one CAS No. 1986549-97-6

3-{[(4-ethylphenyl)amino]methyl}-1-(4-fluorobenzyl)-7-methoxyquinolin-2(1H)-one

Cat. No.: B2630990
CAS No.: 1986549-97-6
M. Wt: 416.496
InChI Key: HGBULMRJQQHKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-ethylphenyl)amino]methyl}-1-(4-fluorobenzyl)-7-methoxyquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinoline core substituted with various functional groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-ethylphenyl)amino]methyl}-1-(4-fluorobenzyl)-7-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the 4-ethylphenylamino, 4-fluorobenzyl, and methoxy groups through various substitution reactions. Common reagents used in these steps include aniline derivatives, benzyl halides, and methoxy reagents under conditions such as reflux in organic solvents, catalytic hydrogenation, and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-ethylphenyl)amino]methyl}-1-(4-fluorobenzyl)-7-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions could produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive quinoline derivatives.

    Industry: Used in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 3-{[(4-ethylphenyl)amino]methyl}-1-(4-fluorobenzyl)-7-methoxyquinolin-2(1H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Quinidine: Another quinoline derivative used as an antiarrhythmic agent.

    Cinchonine: A natural quinoline alkaloid with medicinal properties.

Uniqueness

3-{[(4-ethylphenyl)amino]methyl}-1-(4-fluorobenzyl)-7-methoxyquinolin-2(1H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness could make it a valuable compound for further research and development in various scientific and industrial applications.

Properties

IUPAC Name

3-[(4-ethylanilino)methyl]-1-[(4-fluorophenyl)methyl]-7-methoxyquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O2/c1-3-18-6-11-23(12-7-18)28-16-21-14-20-8-13-24(31-2)15-25(20)29(26(21)30)17-19-4-9-22(27)10-5-19/h4-15,28H,3,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBULMRJQQHKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.